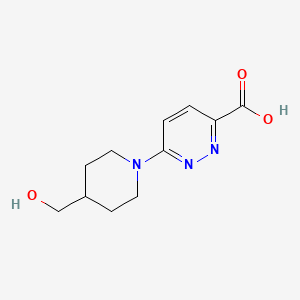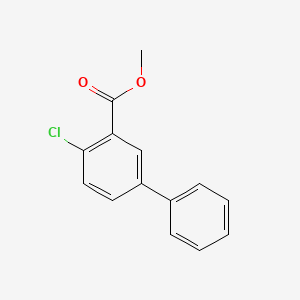
Methyl 2-chloro-5-phenylbenzoate
Overview
Description
Methyl 2-chloro-5-phenylbenzoate is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . It is also known by other synonyms such as Methyl 4-chloro- [1,1’-biphenyl]-3-carboxylate and methyl 4-chlorobiphenyl-3-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-5-phenylbenzoate consists of a benzene ring attached to a methyl ester group and a phenyl group . The exact three-dimensional structure would require more specific information such as X-ray crystallography or NMR data .Physical And Chemical Properties Analysis
Methyl 2-chloro-5-phenylbenzoate has a molecular weight of 246.69 and a molecular formula of C14H11ClO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reliable database information .Scientific Research Applications
Liquid Crystal Technology
Methyl 2-chloro-5-phenylbenzoate: is utilized in the synthesis of liquid crystalline phenyl benzoate derivatives . These compounds exhibit mesomorphic properties, making them suitable for applications in display systems, thermography, holography, and gas-liquid chromatography. The ability to fine-tune their dielectric and electrooptical properties, coupled with their low viscosity, makes them valuable for both practical applications and theoretical studies in liquid crystal technology.
Medicinal Chemistry
In medicinal chemistry, derivatives of Methyl 2-chloro-5-phenylbenzoate are explored for their potential biological activities. Phenyl benzoate derivatives are known to possess a range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The versatility of these compounds allows for the design and development of new drugs with modified properties that could be beneficial in treating various diseases.
Polymer Chemistry
The compound plays a role in polymer chemistry, where it can be involved in the synthesis of polymers through radical polymerization processes . Its derivatives may act as monomers or initiators in the creation of polymers with specific properties, which are essential in the production of plastics
properties
IUPAC Name |
methyl 2-chloro-5-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERIBTLVWAUSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716510 | |
| Record name | Methyl 4-chloro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-phenylbenzoate | |
CAS RN |
886969-94-4 | |
| Record name | Methyl 4-chloro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



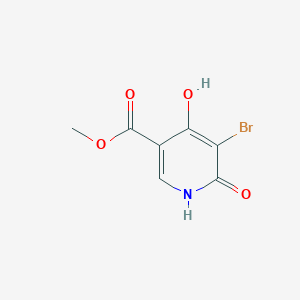
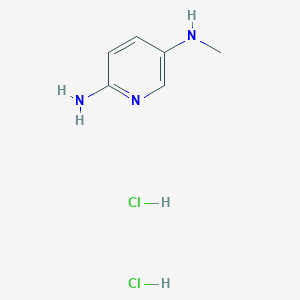
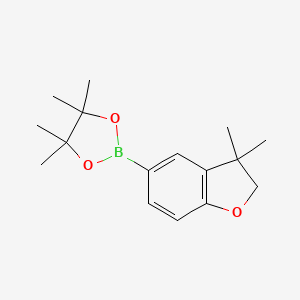
![1-[5-(4-Fluorobenzyloxy)-2-hydroxyphenyl]-ethanone](/img/structure/B1464099.png)
![tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1464100.png)



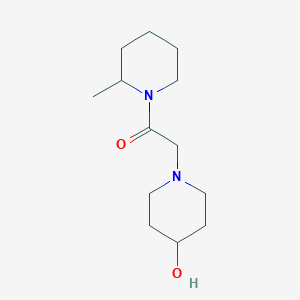
![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)
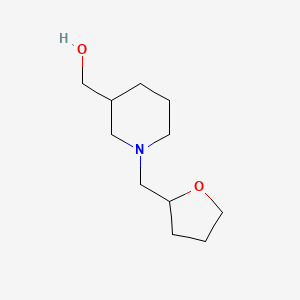
![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)
